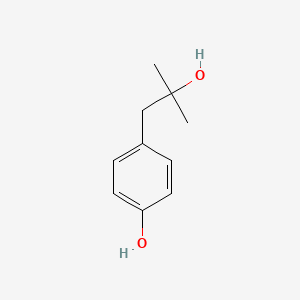

4-(2-Hydroxy-2-methylpropyl)phenol

Description

4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 2948-47-2) is a phenolic compound characterized by a para-substituted 2-hydroxy-2-methylpropyl group. This tertiary alcohol substituent imparts unique steric and electronic properties to the phenol core. The compound is structurally related to metabolites of ibuprofen, where it appears as a hydroxylated derivative in metabolic pathways . Applications of this compound are primarily linked to its role as a pharmaceutical metabolite, though its physicochemical properties remain underreported in the literature .

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(2-hydroxy-2-methylpropyl)phenol |

InChI |

InChI=1S/C10H14O2/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,11-12H,7H2,1-2H3 |

InChI Key |

YLKHDQKGELBEJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

- Structure: Features an imidazole ring fused to the phenol, enhancing π-conjugation.

- Properties: Exhibits nonlinear optical (NLO) properties with a third-order susceptibility (χ³) of 2.26 × 10⁻⁶ esu, attributed to low HOMO-LUMO gaps (4.32 eV) and high dipole moments .

- Applications : Used in optical limiters and photonic devices due to strong NLO responses.

- Contrast: Unlike 4-(2-Hydroxy-2-methylpropyl)phenol, this compound lacks a hydroxylated alkyl chain, resulting in reduced hydrophilicity but enhanced electronic delocalization.

p-Cumylphenol (4-(1-Methyl-1-phenylethyl)phenol)

- Structure : Contains a cumyl group (1-methyl-1-phenylethyl) at the para position.

- Properties: Higher hydrophobicity due to the aromatic cumyl substituent. The electron-donating nature of the cumyl group reduces phenolic acidity compared to unsubstituted phenol .

- Applications : Used in polymer stabilizers and surfactants.

- Contrast: The 2-hydroxy-2-methylpropyl group in the target compound introduces a polar tertiary alcohol, enhancing solubility in aqueous environments relative to p-cumylphenol.

Ibuprofen Metabolites

- Structure : 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]propionic acid is a key metabolite of ibuprofen, sharing the 2-hydroxy-2-methylpropyl substituent but with a carboxylic acid terminus .

- Properties: The carboxylic acid group increases acidity (pKa ~3–4) compared to the phenolic hydroxyl (pKa ~10).

- Contrast: While both compounds undergo Phase I metabolism, the target phenol lacks the carboxylic acid, likely reducing renal clearance efficiency.

2-[4-(2-Hydroxy-2-methylpropyl)phenyl]acrylic acid

- Structure : Features an acrylic acid moiety attached to the same substituent as the target compound .

- Properties : The α,β-unsaturated ester group enables conjugation reactions, increasing reactivity in polymerization or Michael addition pathways.

- Contrast: The absence of the acrylic acid group in the target phenol limits its use in synthetic chemistry but improves metabolic stability.

Physicochemical Properties (Inferred and Reported)

Notes:

- The tertiary alcohol in this compound may increase hydrogen-bonding capacity, enhancing solubility in alcohols and water compared to p-cumylphenol.

- The absence of extended π-systems (e.g., imidazole rings) limits its NLO performance relative to 4-(4,5-diphenylimidazol-2-yl)phenol .

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation represents a classical method for introducing alkyl groups to aromatic rings. For 4-(2-Hydroxy-2-methylpropyl)phenol, this approach involves reacting phenol with 2-chloro-2-methylpropanol in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its efficacy in polarizing the carbon-halogen bond, facilitating electrophilic substitution .

Procedure :

-

Reaction Setup : A mixture of phenol (1.0 equiv), 2-chloro-2-methylpropanol (1.2 equiv), and AlCl₃ (1.5 equiv) is stirred in dichloromethane at 0–5°C.

-

Quenching : After 6 hours, the reaction is quenched with ice-cold water, and the organic layer is separated.

-

Purification : The crude product is purified via flash chromatography (heptane/ethyl acetate, 7:3) followed by recrystallization from petroleum ether .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–62% | |

| Catalyst | AlCl₃ | |

| Reaction Temperature | 0–5°C | |

| Purity (Post-Purification) | >98% (GC analysis) |

Mechanistic Insight :

The reaction proceeds via generation of a carbocation from 2-chloro-2-methylpropanol, which undergoes electrophilic attack at the para position of phenol. Steric hindrance from the methyl groups directs substitution away from the ortho positions .

Oxyalkylation with Epoxides

Oxyalkylation using epoxides, such as 2-methyloxirane (propylene oxide), offers a regioselective route to introduce the hydroxypropyl group. This method leverages acid-catalyzed ring-opening of the epoxide, followed by nucleophilic attack by phenol.

Procedure :

-

Epoxide Activation : Phenol is dissolved in toluene with stannic chloride (SnCl₄, 0.1 equiv) and tri-n-butylamine (0.05 equiv).

-

Epoxide Addition : 2-Methyloxirane (1.5 equiv) is added dropwise at 50°C, and the mixture is stirred for 12 hours.

-

Workup : The reaction is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Catalyst | SnCl₄ / Tri-n-butylamine | |

| Reaction Time | 12 hours | |

| Regioselectivity | >90% para-substitution |

Advantages :

-

High regioselectivity due to steric and electronic effects of the SnCl₄ catalyst.

Reduction of Aldehyde Precursors

This two-step method involves synthesizing a propanal intermediate followed by reduction to the alcohol. The aldehyde precursor, 4-(2-methylpropanal)phenol, is prepared via hydroxymethylation of phenol.

Step 1: Aldehyde Synthesis

Phenol reacts with paraformaldehyde in toluene under stannic chloride catalysis to yield 4-(2-methylpropanal)phenol .

Step 2: Reduction

The aldehyde is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding the target alcohol .

Key Data :

Critical Considerations :

-

The aldehyde intermediate is prone to polymerization, necessitating low-temperature handling .

-

Sodium borohydride offers mild reduction conditions, preserving the phenol moiety .

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables alkylation under biphasic conditions, enhancing reaction efficiency. Tetrabutylammonium iodide (TBAI) is used to solubilize the alkyl halide in the organic phase.

Procedure :

-

Biphasic System : Phenol, 2-bromo-2-methylpropanol, and TBAI (0.03 equiv) are stirred in methyl isoamyl ketone with aqueous K₂CO₃.

-

Reaction : Heated to 145°C for 16 hours, facilitating nucleophilic substitution.

-

Isolation : The organic layer is separated, and the product is crystallized from methanol .

Key Data :

Advantages :

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 58–62 | >98 | Moderate | High |

| Oxyalkylation | 65–70 | 95 | High | Moderate |

| Aldehyde Reduction | 63.75 | 97 | Low | Low |

| Phase-Transfer Catalysis | 57 | 96 | High | Moderate |

Key Findings :

Q & A

Q. What are the optimal synthetic routes for 4-(2-Hydroxy-2-methylpropyl)phenol, and how can purity be ensured during purification?

- Methodological Answer : The compound can be synthesized via hydrolysis of substituted benzamides, as demonstrated in analogous systems. For example, substituted -(2-hydroxy-2-methylpropyl)benzamides undergo hydrolysis under controlled conditions (e.g., using 4:1 benzene-methanol elution) to yield the target compound. Purification typically involves column chromatography followed by recrystallization from benzene to achieve >95% purity . Analytical techniques such as NMR and mass spectrometry should confirm structural integrity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While direct data on this compound is limited, analogous phenolic derivatives (e.g., 4-(methylamino)phenol sulfate) require stringent safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Store in airtight containers away from acids to avoid decomposition into toxic gases (e.g., sulfur dioxide) .

- Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the structural and physicochemical properties of this compound be characterized?

- Methodological Answer : Key characterization steps include:

- Spectroscopy : - and -NMR to confirm the hydroxy and methylpropyl groups.

- Chromatography : HPLC or GC-MS (e.g., NIST protocols for phenolic analogs) to assess purity .

- Thermodynamic Analysis : Measure melting points and reaction enthalpies using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of phenolic derivatives like this compound?

- Methodological Answer : Discrepancies in biological data (e.g., receptor binding vs. antioxidant effects) may arise from assay-specific conditions. To address this:

- Dose-Response Studies : Compare EC values across multiple assays (e.g., serotonin receptor binding vs. ROS scavenging) .

- Meta-Analysis : Pool data from peer-reviewed studies, controlling for variables like solvent choice (DMSO vs. aqueous buffers) .

- Computational Modeling : Use density-functional theory (DFT) to predict electronic properties influencing bioactivity .

Q. What experimental designs are recommended to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at pH 2–12 and temperatures from 25°C to 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions .

- Byproduct Identification : Use high-resolution MS to detect oxidation products (e.g., quinones) or hydrolysis derivatives .

Q. How should regulatory guidelines (e.g., IFRA, RIFM) inform the use of this compound in fragrance or biomedical research?

- Methodological Answer :

- Concentration Limits : Derive safe levels using endpoint-driven assessments (e.g., dermal sensitization thresholds for fragrances) .

- Toxicity Profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with RIFM’s safety evaluation frameworks .

- Documentation : Maintain records of batch-specific impurity profiles to comply with REACH or FDA investigational guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.